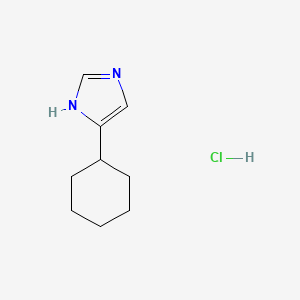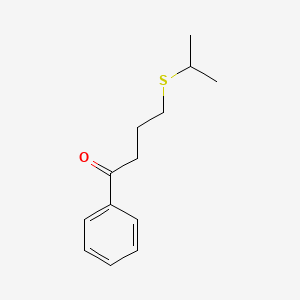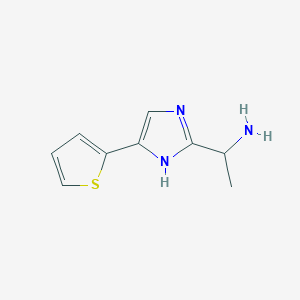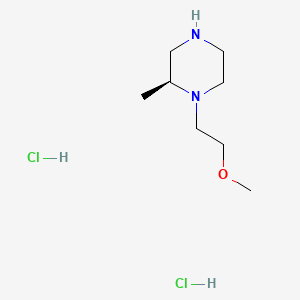
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a methoxyethyl group and a methyl group attached to a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride typically involves the reaction of 2-methoxyethylamine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored continuously. The product is then purified through crystallization or distillation to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)piperazine
- 2-methylpiperazine
- 1-(2-hydroxyethyl)-2-methylpiperazine
Uniqueness
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of both a methoxyethyl and a methyl group. This combination of features makes it particularly useful in certain chemical reactions and research applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C8H20Cl2N2O |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8-7-9-3-4-10(8)5-6-11-2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI Key |
NIICAQSXHPTXBC-JZGIKJSDSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1CCOC.Cl.Cl |
Canonical SMILES |
CC1CNCCN1CCOC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
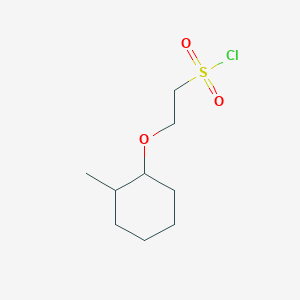
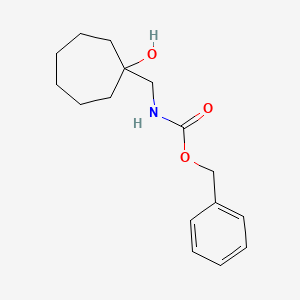

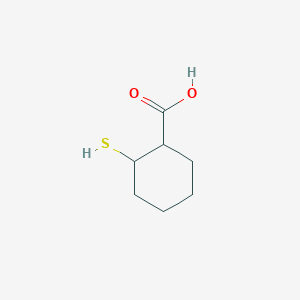
amine dihydrochloride](/img/structure/B15302997.png)

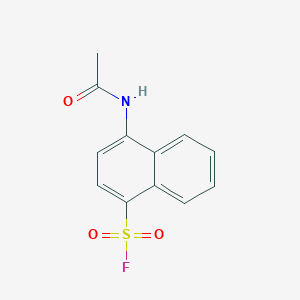
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
